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Compound of Interest

Compound Name: SHP504

Cat. No.: B11929918

For researchers, scientists, and drug development professionals, understanding the selectivity
of a drug candidate is paramount. This guide provides a comparative analysis of the off-target
kinase profile of the SHP2 inhibitor, SHP504, against other known SHP2 inhibitors. Due to the
limited publicly available kinase screening data for SHP504, this guide focuses on a qualitative
comparison and presents available quantitative data for alternative SHP2 inhibitors, TNO155
and RMC-4630, to offer a valuable reference for researchers in the field.

While SHP2 is a well-validated target in oncology and other diseases, the development of
highly selective inhibitors is crucial to minimize off-target effects and potential toxicities. This
comparison aims to shed light on the kinase selectivity of various SHP2 inhibitors, providing a
valuable resource for target validation, lead optimization, and clinical candidate selection.

Comparative Kinase Selectivity of SHP2 Inhibitors

Comprehensive off-target kinase panel screening is a critical step in the preclinical
development of any kinase inhibitor. This process involves testing the compound against a
large panel of kinases to identify any unintended interactions. While detailed, head-to-head
kinase panel data for SHP504 against a broad range of kinases is not publicly available, we
can draw comparisons based on information disclosed for other well-characterized SHP2
inhibitors.
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On-Target Potency

Off-Target Kinase

Publicly Available

Inhibitor . O
(SHP2 IC50) Profile Summary Quantitative Data
Information on off-
SHP504 Not Publicly Available arget I.<ina.se None
screening is not
publicly available.
A comprehensive
kinase panel
screening revealed
that at a concentration
of 1 uM, TNO155
showed minimal off-
target activity. The
vast majority of the
High selectivity for 468 kinases tested
SHP2. Off-target exhibited less than
effects were observed  10% inhibition. A small
at significantly higher number of kinases
TNO155 11 nM[1] concentrations for a showed inhibition
limited number of non-  between 10-50%, with
kinase targets very few exceeding
(Cavl.2, VMAT, and 50% inhibition. (Data
SST3I)[1]. extracted from the
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"ldentification of
TNO155, an Allosteric
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Treatment of Cancer,"
Journal of Medicinal
Chemistry, 2020).
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with over 3,000-fold
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panel of over 450 inhibition values for
kinases[2]. each kinase is not
publicly available in

the reviewed sources.

Stated to have high
selectivity for SHP2
over its closest
homolog, SHP1. A

SHP099 71 nM ] ) values for the 66
screening against a

The detailed kinase
panel data with

specific inhibition

_ kinases is not
panel of 66 kinases ) )

o provided in the
showed no significant ) o

o primary publication.
off-target activity[3].

Note: The table above summarizes the publicly available information. The absence of
guantitative data for SHP504 and the limited data for other inhibitors highlight the need for
more transparent and accessible off-target screening results in the scientific literature.

Experimental Protocols

A standardized methodology for off-target kinase panel screening is crucial for the accurate
comparison of different inhibitors. While specific protocols for each compound are often
proprietary, a general experimental workflow is described below.

General Protocol for In Vitro Kinase Panel Screening

Biochemical kinase assays are the gold standard for determining the inhibitory activity of a
compound against a panel of purified kinases. These assays typically measure the transfer of a
phosphate group from ATP to a substrate (peptide or protein) by the kinase.

Key Steps:

o Compound Preparation: The test compound (e.g., SHP504 or other SHP2 inhibitors) is
serially diluted to a range of concentrations.

» Kinase Reaction: Each kinase in the panel is incubated with its specific substrate, ATP (often
at or near the Km concentration for each kinase), and the test compound in a suitable
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reaction buffer.

o Detection: The extent of substrate phosphorylation is measured. Common detection methods
include:

o Radiometric Assays: Utilize 32P or 33P-labeled ATP and measure the incorporation of
radioactivity into the substrate.

o Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to
detect phosphorylation.

o Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase
reaction.

o Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity
in a control reaction (without the inhibitor). The concentration of the inhibitor that causes 50%
inhibition of kinase activity (IC50) is then calculated.

The following diagram illustrates a typical workflow for an in vitro kinase panel screening
experiment.
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Experimental Workflow: In Vitro Kinase Panel Screening
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A typical workflow for in vitro kinase panel screening.

SHP2 Signaling Pathway

SHP2 (Src homology 2 domain-containing phosphatase 2) is a non-receptor protein tyrosine
phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-
MAPK pathway. Its activation is a key step in transmitting signals from receptor tyrosine
kinases (RTKs) to downstream effectors. Understanding this pathway is essential for
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contextualizing the importance of SHP2 inhibition and the potential consequences of off-target
effects.

Upon growth factor binding to an RTK, the receptor dimerizes and autophosphorylates on
tyrosine residues. These phosphorylated sites serve as docking stations for adaptor proteins
like Grb2, which in turn recruits SHP2. Activated SHP2 then dephosphorylates specific
substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell
proliferation, survival, and differentiation.

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway.
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SHP2 in the RAS-MAPK Signaling Pathway
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SHP2's central role in the RAS-MAPK signaling cascade.
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Conclusion

The development of selective SHP2 inhibitors holds significant promise for the treatment of
various diseases. While direct, comprehensive off-target kinase screening data for SHP504 is
not currently in the public domain, a comparative analysis with other SHP2 inhibitors like
TNO155 and RMC-4630 provides valuable insights. The available data suggests that highly
selective SHP2 inhibitors can be developed. For a complete and objective comparison, the
public disclosure of comprehensive kinase panel screening data for all investigational
compounds, including SHP504, is highly encouraged. This transparency is vital for the scientific
community to fully assess the therapeutic potential and potential risks of these promising new
agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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